N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Description
This hydrazide derivative features a pyrazolone core linked to a diethylaminophenyl-substituted hydrazide moiety. The pyrazolone ring (3-methyl-5-oxo-4,5-dihydro-1H-pyrazole) is a versatile pharmacophore known for anti-inflammatory and antimicrobial activities . The diethylamino group on the phenyl ring contributes to lipophilicity and electronic effects, which may influence solubility and bioavailability .
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-22(5-2)14-8-6-13(7-9-14)11-18-20-16(23)10-15-12(3)19-21-17(15)24/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,23)(H,21,24)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFSSAIQBSDBPO-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2C(=NNC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CC2C(=NNC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group and the pyrazolyl moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolone Derivatives with Aromatic Substitutions
- Compound-1 (): Structure: (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one. Key Differences: Replaces the acetohydrazide group with an acetyl moiety and substitutes diethylaminophenyl with a nitrobenzylidene group. Properties: Molecular weight = 273.24 g/mol; melting point = 170°C; Lipinski-compliant.
- N-{4-[(E)-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]phenyl}acetamide (): Structure: Incorporates a diazenyl linker instead of a hydrazide. Key Differences: The diazenyl group introduces azo functionality, which may confer photochemical activity.
Hydrazide Derivatives with Heterocyclic Modifications
- ZE-4b (): Structure: N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide. Key Differences: Replaces the pyrazolone core with a triazole ring and introduces a sulfanyl group. Properties: The sulfanyl group enhances metabolic stability and metal-binding capacity. The pyridine substituent may improve aqueous solubility compared to diethylaminophenyl .
- 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (): Structure: Features methoxy groups on both aromatic rings. The absence of a pyrazolone core may reduce anti-inflammatory activity .
Thiazolidinone and Oxadiazole Hybrids ()
- Representative Compound: 2-(1-((4-acetyl-5-(4-substituted phenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-3-(4-substituted phenyl)thiazolidin-4-one. Key Differences: Incorporates thiazolidinone and oxadiazole rings, expanding heterocyclic diversity. These groups are associated with antimicrobial activity, suggesting broader therapeutic scope than the acetohydrazide derivative .
Physicochemical and Pharmacokinetic Comparison
*Inference based on hydrazide and pyrazolone motifs, which typically comply with Lipinski’s rules.
Biological Activity
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a complex organic compound with potential biological activities. Its structure includes a diethylamino group, a phenyl ring, and a pyrazolyl moiety, making it of interest in various fields of scientific research, particularly in medicinal chemistry.
Molecular Characteristics
- Molecular Formula: C₃₉H₄₉N₃O₆S₂
- Molecular Weight: 768.0 g/mol
- IUPAC Name: N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide
- SMILES: CCN(CC)C1=CC(=C(C=C1)C(=C2C=CC(=N+CC)C=C2)C3=C(C=C(C=C3)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C)C
Biological Activity
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins. Research findings include:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF7 (breast cancer) | 12.0 |
| A549 (lung cancer) | 15.8 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including:
- Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth.
- Receptors: Binding to cellular receptors could alter signal transduction pathways that regulate cell survival and proliferation.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated significant inhibitory effects, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .
- Cancer Cell Line Study : In another investigation, the compound was tested on different cancer cell lines to evaluate its cytotoxic effects. The study showed that it could effectively reduce cell viability and induce apoptosis through caspase activation .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be maximized?
- Methodological Answer : Synthesis involves multi-step condensation and cyclization reactions. Key parameters include:
- Temperature : 60–80°C for hydrazone formation (to avoid side reactions) .
- Solvent : Polar aprotic solvents (e.g., DMSO, ethanol) enhance solubility and reaction rates .
- Catalysts : Acetic acid (5–10 mol%) accelerates hydrazone bond formation .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress, while NMR (¹H/¹³C) confirms structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify hydrazone (-NH-N=CH-) protons (δ 8.2–8.5 ppm) and pyrazole carbonyl (C=O, δ 165–170 ppm) .
- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. How should researchers design initial bioactivity screens for this compound?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Anticancer Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Evaluate COX-2 or α-glucosidase inhibition via spectrophotometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., diethylamino group, pyrazole methyl) and test bioactivity .
- Data Analysis : Use statistical tools (e.g., PCA) to correlate structural features (e.g., logP, H-bond donors) with activity. Example SAR table:
| Substituent Modification | Bioactivity Change (vs. Parent Compound) |
|---|---|
| Replacement of diethylamino with methoxy | ↓ Antimicrobial activity by 40% |
| Addition of electron-withdrawing groups (e.g., -Cl) | ↑ Anticancer potency (IC₅₀ reduced by 2-fold) |
Q. What strategies resolve contradictions in bioactivity data across experimental models?
- Methodological Answer :
- Assay Validation : Replicate results in orthogonal assays (e.g., ATP-based viability assays vs. MTT) .
- Stability Testing : Use LC-MS to check compound degradation in cell culture media .
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to explain in vitro-in vivo discrepancies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR) with a focus on hydrazone moiety interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- QSAR Models : Develop models using descriptors like polar surface area and molar refractivity to predict cytotoxicity .
Q. How can pharmacokinetic properties be optimized through structural modifications?
- Methodological Answer :
- Solubility Enhancement : Introduce hydrophilic groups (e.g., -SO₃H) to reduce logP .
- Metabolic Stability : Replace labile hydrazone bonds with bioisosteres (e.g., amides) .
- Permeability : Use Caco-2 cell assays to guide modifications improving intestinal absorption .
Data Contradiction Analysis
Q. How to address conflicting results in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Source Variability : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. murine COX-2) .
- Redox Interference : Test compound interference with assay reagents (e.g., MTT formazan precipitation) via negative controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
